molecular formula C10H21N B2657002 (2S)-3-Cyclohexyl-2-methylpropan-1-amine CAS No. 2248183-91-5

(2S)-3-Cyclohexyl-2-methylpropan-1-amine

Cat. No. B2657002
CAS RN: 2248183-91-5
M. Wt: 155.285
InChI Key: RIGVMMURYISEFJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Cyclohexyl-2-methylpropan-1-amine, also known as CYT387, is a chemical compound that belongs to the class of amines. It is a synthetic compound that has been studied for its potential use in scientific research. CYT387 has been found to have a range of biochemical and physiological effects, which make it an interesting compound for further investigation.

Mechanism of Action

(2S)-3-Cyclohexyl-2-methylpropan-1-amine inhibits the activity of JAK1/2 by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation and survival. By inhibiting the activity of JAK1/2, (2S)-3-Cyclohexyl-2-methylpropan-1-amine can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). (2S)-3-Cyclohexyl-2-methylpropan-1-amine has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to be effective in inhibiting the growth of cancer cells, which makes it an interesting compound for further investigation. However, there are also some limitations to the use of (2S)-3-Cyclohexyl-2-methylpropan-1-amine in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of (2S)-3-Cyclohexyl-2-methylpropan-1-amine. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the immunomodulatory effects of (2S)-3-Cyclohexyl-2-methylpropan-1-amine, which may have applications in the treatment of autoimmune diseases. Additionally, the combination of (2S)-3-Cyclohexyl-2-methylpropan-1-amine with other cancer therapies is an area of active investigation. Overall, (2S)-3-Cyclohexyl-2-methylpropan-1-amine has the potential to be a valuable tool in scientific research and may have applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves the reaction of 2-methylpropan-1-amine with cyclohexylcarbonyl chloride in the presence of a base. The reaction results in the formation of (2S)-3-Cyclohexyl-2-methylpropan-1-amine as a racemic mixture. The racemic mixture can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been studied for its potential use in scientific research, particularly in the field of oncology. It has been found to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which are enzymes that play a role in the development and progression of certain cancers. (2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(2S)-3-cyclohexyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGVMMURYISEFJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.